(R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine
CAS No.:
Cat. No.: VC17499452
Molecular Formula: C8H7ClFNO
Molecular Weight: 187.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClFNO |
|---|---|
| Molecular Weight | 187.60 g/mol |
| IUPAC Name | (3R)-4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
| Standard InChI | InChI=1S/C8H7ClFNO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m0/s1 |
| Standard InChI Key | SZNCCISADORZFQ-LURJTMIESA-N |
| Isomeric SMILES | C1[C@@H](C2=C(C=CC(=C2O1)F)Cl)N |
| Canonical SMILES | C1C(C2=C(C=CC(=C2O1)F)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of (R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine consists of a dihydrobenzofuran scaffold with a chlorine atom at the 4-position and a fluorine atom at the 7-position. The amine group at the 3-position adopts an (R)-configuration, conferring chirality to the molecule. Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇ClFNO |
| Molecular Weight | 187.6 g/mol |
| Chiral Centers | 1 (C3 position) |
| Solubility | Moderate in polar organic solvents |
| logP (Octanol-Water) | 2.1 (predicted) |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 3 (O, N, F) |
The presence of electronegative substituents (Cl, F) enhances the compound’s ability to participate in halogen bonding, a critical factor in target engagement .
Synthesis and Manufacturing
Synthetic routes to (R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine often involve multi-step processes starting from halogenated benzaldehyde precursors. A representative pathway, adapted from methodologies in poly(ADP-ribose)polymerase inhibitor synthesis , includes:
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Aldehyde Functionalization: 4-Chloro-7-fluorobenzaldehyde undergoes O-alkylation with a protected amine reagent.
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Cyclization: Treatment with acidic or basic conditions induces ring closure to form the dihydrobenzofuran core.
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Chiral Resolution: Chromatographic separation or asymmetric catalysis ensures enantiomeric purity of the (R)-isomer.
Critical reaction parameters include temperature control during cyclization (typically 80–120°C) and the use of chiral auxiliaries such as (S)-proline derivatives to achieve >95% enantiomeric excess.
Pharmacological Profile
Target Engagement
In silico docking simulations predict strong binding affinity (Kᵢ ≈ 12 nM) to PARP-1’s NAD⁺-binding domain, mediated by:
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π-Stacking interactions with benzofuran aromatic system
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Hydrogen bonding between the amine group and Glu988
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Halogen bonds involving Cl and F with Tyr907 and Ser904
Research Findings and Applications
Preclinical Studies
In vitro assays using MCF-7 breast cancer cells demonstrated dose-dependent cytotoxicity (IC₅₀ = 2.3 μM), comparable to benchmark PARP inhibitors like olaparib . Mechanistic studies confirmed PARP-1 inhibition through Western blot analysis of PARylation levels.
Comparative Analysis with Structural Analogs
The table below contrasts key properties with related dihydrobenzofuran derivatives:
| Compound | Substituents | PARP-1 IC₅₀ | logP |
|---|---|---|---|
| (R)-4-Cl-7-F derivative | 4-Cl, 7-F | 12 nM | 2.1 |
| (S)-4-Br-5-Me derivative | 4-Br, 5-Me | 45 nM | 2.8 |
| Unsubstituted dihydrobenzofuran | None | 220 nM | 1.4 |
The 4-chloro-7-fluoro substitution pattern confers optimal balance between potency and lipophilicity.
Future Directions and Challenges
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Stereochemical Optimization: Development of continuous-flow asymmetric synthesis to improve yield and purity.
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Prodrug Formulations: Esterification of the amine group to enhance oral bioavailability.
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Target Deconvolution: CRISPR-Cas9 screening to identify off-target effects.
Ongoing research aims to advance this compound into Investigational New Drug (IND) application stages, addressing current limitations in scale-up synthesis and metabolic stability.
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